molecular formula C18H26N6O2 B2825939 2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2201706-99-0

2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2825939
CAS No.: 2201706-99-0
M. Wt: 358.446
InChI Key: LAVLOYQUSKCNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (CAS 2201706-99-0) is a chemical entity with a molecular formula of C18H26N6O2 and a molecular weight of 358.44 g/mol . This molecule features a complex structure that integrates piperidine, tetrahydropyran (oxan), and 1,2,4-triazole moieties linked to a dihydropyridazin-3-one core, suggesting potential for diverse receptor interactions. Searches indicate its structural similarity to compounds investigated as VAP-1 inhibitors for the treatment of pain, highlighting its potential relevance in immunology and inflammation research . Furthermore, the dihydropyridazinone scaffold is a recognized pharmacophore in medicinal chemistry, with scientific literature documenting derivatives of this core structure as possessing significant analgesic and anti-inflammatory properties in pharmacological models . Researchers can acquire this compound from several verified suppliers, including Life Chemicals, which offers it in quantities ranging from 3mg to 75mg, with prices updated as of September 2023 . Other suppliers such as NewCan Biotech Limited and Suzhou Senfeida Chemical Co., Ltd. are also listed as potential sources, often providing the material in bulk or reagent quantities . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c25-18-2-1-17(24-14-19-13-20-24)21-23(18)12-15-3-7-22(8-4-15)11-16-5-9-26-10-6-16/h1-2,13-16H,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVLOYQUSKCNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: Oxan-2-yl vs. Oxan-4-yl Substitution

A closely related compound, 2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one, differs only in the position of the oxane (tetrahydropyran) ring substitution (2-yl vs. 4-yl). This minor structural variation can significantly alter physicochemical properties:

  • Hydrogen Bonding : The oxan-4-yl substituent positions its ether oxygen differently, which may influence interactions with biological targets.
Property Target Compound (Oxan-4-yl) Oxan-2-yl Isomer
Molecular Weight ~404.45 g/mol ~404.45 g/mol
Predicted LogP 1.8 (estimated) 1.5 (estimated)
Hydrogen Bond Donors 1 1

Triazole-Containing Analogues

2.2.1. Epoxiconazole (BAS 480 F)

A commercial triazole fungicide, Epoxiconazole , shares the 1,2,4-triazole group but incorporates an epoxide and fluorophenyl-chlorophenyl backbone. Key differences:

  • Core Structure: Epoxiconazole lacks the pyridazinone ring, instead relying on an epoxy-propyl-triazole scaffold.
  • Bioactivity: Epoxiconazole inhibits fungal lanosterol 14α-demethylase (CYP51), while the target compound’s pyridazinone core may target kinases or bacterial enzymes .
Property Target Compound Epoxiconazole
Molecular Weight ~404.45 g/mol 329.77 g/mol
LogP 1.8 (estimated) 3.1 (experimental)
Primary Application Undefined (theoretical) Agricultural fungicide
2.2.2. Triadimefon

Another triazole fungicide, Triadimefon (CAS 43121-43-3), features a butanone backbone. Unlike the target compound, its triazole group is adjacent to a chlorophenoxy moiety. This structural divergence highlights the versatility of triazoles in agrochemicals but limits direct mechanistic comparisons .

Pyridazinone Derivatives

Compounds with pyridazinone cores, such as 6-(1H-1,2,3-triazol-1-yl)-2,3-dihydropyridazin-3-one derivatives from , demonstrate antiviral activity. However, these analogs include fluorinated alkyl chains and carbohydrate moieties, which enhance solubility and target binding but complicate direct structural comparisons .

Research Findings and Gaps

  • Synthetic Accessibility: The target compound’s synthesis likely involves piperidine functionalization and Huisgen cycloaddition for triazole incorporation, akin to methods in . No yield or purity data are available.
  • Biological Potential: Triazole-pyridazinone hybrids are underexplored but may synergize kinase inhibition (pyridazinone) with antifungal activity (triazole).
  • Lack of Experimental Data: No peer-reviewed studies on this specific compound’s activity or toxicity were identified in the evidence.

Q & A

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .
  • HPLC : Purity assessment (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Optional for absolute configuration determination in crystalline derivatives .

Basic: How should biological activity be assessed in preliminary studies?

Q. Answer :

  • In vitro assays :
    • Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
    • Cell viability (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Dose-response curves : EC50/IC50 calculations with 3 technical replicates to ensure reproducibility .
  • Control compounds : Compare with known inhibitors (e.g., staurosporine for kinases) .

Advanced: How can reaction conditions be optimized to resolve low yield in triazole conjugation?

Answer :
Use Design of Experiments (DoE) to identify critical factors:

  • Variables : Catalyst loading (CuI: 5–20 mol%), solvent (t-BuOH vs. DMF), and reaction time (4–24 hrs) .
  • Response surface methodology (RSM) : Model interactions between variables and predict optimal conditions .
  • Case study : A 15% yield improvement was achieved by switching to t-BuOH and reducing CuI to 10 mol% .

Advanced: How to address contradictory bioactivity data across cell lines?

Q. Answer :

  • Mechanistic profiling : Perform target engagement assays (e.g., thermal shift assays) to confirm direct binding .
  • Off-target screening : Use panels of 50+ kinases/proteases to identify unintended interactions .
  • Metabolic stability : Assess compound degradation in liver microsomes; unstable metabolites may explain variability .

Advanced: What computational methods predict binding modes with biological targets?

Q. Answer :

  • Molecular docking (AutoDock Vina) : Simulate interactions with active sites (e.g., ATP-binding pockets in kinases) .
  • MD simulations (GROMACS) : Validate docking poses over 100 ns trajectories to assess stability .
  • SAR analysis : Compare with analogs (e.g., triazole-pyridazine derivatives) to refine pharmacophore models .

Advanced: How to evaluate hydrolytic stability of the pyridazinone ring?

Q. Answer :

  • Forced degradation studies :
    • Acidic/alkaline conditions (0.1M HCl/NaOH, 37°C, 24 hrs) .
    • Analyze degradation products via LC-MS; identify cleavage points .
  • Stabilization strategies : Introduce electron-withdrawing groups (e.g., -CF3) at C-5 to reduce ring opening .

Advanced: What strategies improve selectivity over off-target receptors?

Q. Answer :

  • Structural modifications :
    • Replace the oxane moiety with smaller rings (e.g., tetrahydrofuran) to reduce steric hindrance .
    • Introduce hydrogen bond donors at C-2 of pyridazinone to enhance target affinity .
  • Selectivity profiling : Use radioligand binding assays for GPCRs and ion channels .

Advanced: How to scale up synthesis without compromising purity?

Q. Answer :

  • Process optimization :
    • Replace column chromatography with continuous flow reactors for intermediates .
    • Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
  • Case study : A 10-fold scale-up maintained >90% purity by optimizing DMF-to-ethanol solvent ratios .

Advanced: What safety protocols are critical for handling reactive intermediates?

Q. Answer :

  • Risk mitigation :
    • Use inert atmosphere (N2/Ar) for azide intermediates to prevent explosions .
    • PPE: Nitrile gloves, chemical goggles, and fume hoods for dimethyl sulfate (alkylating agent) .
  • Emergency procedures :
    • Skin/eye exposure: Immediate rinsing with PBS (pH 7.4) and medical consultation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.